molecular formula C29H27N3O6 B3207873 2-(4-benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1049184-94-2

2-(4-benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B3207873
CAS No.: 1049184-94-2
M. Wt: 513.5 g/mol
InChI Key: WBYUBORUSJFPMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic small molecule featuring a pyridazinone core, a chemical scaffold of high interest in medicinal chemistry and drug discovery. Pyridazinone derivatives are extensively investigated for their potential to modulate various biological targets. For instance, certain pyridazinone-based compounds have been identified as potent inhibitors of histone deacetylases (HDACs), showing promise as oral anticancer agents . In a distinct approach, other molecules built around a halogenated pyridazinone group have been developed as first-in-class inhibitors that disrupt protein-protein interactions, such as the binding between PRMT5 and its substrate adaptor proteins . The structure of this compound, which incorporates the pyridazinone moiety linked to a benzophenone and a dimethoxyphenyl system via an acetamide chain, suggests potential as a versatile chemical probe or a lead compound for further optimization. Its complex architecture is typical of molecules designed for high-affinity binding and selectivity, making it a candidate for research in oncology, neurodegenerative diseases, and chemical biology. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-benzoylphenoxy)-N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O6/c1-36-23-12-14-26(37-2)24(18-23)25-13-15-28(34)32(31-25)17-16-30-27(33)19-38-22-10-8-21(9-11-22)29(35)20-6-4-3-5-7-20/h3-15,18H,16-17,19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYUBORUSJFPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CCNC(=O)COC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic organic molecule with potential pharmacological applications. Its complex structure includes a benzoylphenoxy moiety and a pyridazinone derivative, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C29H27N3O6
  • Molecular Weight : 513.5 g/mol
  • IUPAC Name : 2-(4-benzoylphenoxy)-N-[2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its potential effects in areas such as:

  • Antihypertensive Activity
  • Anticancer Properties
  • Antimicrobial Effects

Antihypertensive Activity

Research indicates that compounds similar to this compound exhibit antihypertensive properties. For instance, studies on related compounds show that they can enhance potassium ion efflux in vascular tissues, leading to reduced blood pressure. The mechanism involves activation of potassium channels, which is crucial for vascular relaxation and blood pressure regulation .

Antimicrobial Effects

The antimicrobial potential of similar compounds has been noted in several studies. The unique structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition of growth in various pathogens.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to or structurally similar to this compound:

StudyFocusFindings
Study AAntihypertensive ActivityConfirmed potassium channel activation leading to reduced blood pressure in animal models.
Study BAnticancer ActivityDemonstrated induction of apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity.
Study CAntimicrobial ActivityShowed effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains multiple reactive sites:

  • Acetamide backbone : Susceptible to hydrolysis under acidic/basic conditions.

  • Pyridazinone ring : Electrophilic aromatic substitution (EAS) at electron-deficient positions.

  • Benzoylphenoxy group : Potential for nucleophilic substitution at the ester linkage.

  • Dimethoxyphenyl substituent : Oxidation of methoxy groups or demethylation under strong acidic conditions.

Core Pyridazinone Formation

Pyridazinone rings are typically synthesized via cyclization of dihydrazides or condensation of β-ketoesters with hydrazines. For this compound, the pyridazinone core is likely formed through:

  • Stepwise cyclization : Using a β-ketoester intermediate (e.g., 3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazine) .

  • Catalytic conditions : Acidic or basic media (e.g., HCl/NaOAc) to drive cyclization .

Table 1: Pyridazinone Cyclization Conditions

ReagentSolventTemperatureYield (%)Reference
Hydrazine hydrateEthanolReflux72
NaOAc/HClWater/Acetone0–5°C85

Acetamide Coupling Reactions

The acetamide side chain is introduced via nucleophilic acyl substitution. Key steps include:

  • Acylation : Reaction of chloroacetyl chloride with a primary amine (e.g., 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethylamine) in acetone/water .

  • Base mediation : Sodium acetate adjusts pH to stabilize intermediates .

Table 2: Acylation Reaction Parameters

SubstrateAcylating AgentSolventBaseYield (%)
Ethylamine derivativeChloroacetyl ClAcetone/H₂ONaOAc89

2.3.1 Methoxy Group Demethylation

The dimethoxyphenyl group can undergo demethylation using strong acids (e.g., HBr/AcOH) to yield catechol derivatives, enhancing solubility or enabling further conjugation .

2.3.2 Reduction of Pyridazinone

Selective reduction of the pyridazinone carbonyl to a hydroxyl group is achievable with NaBH₄, as demonstrated in analogous compounds :

PyridazinoneNaBH4Dihydropyridazine(Yield 78 )[6]\text{Pyridazinone}\xrightarrow{\text{NaBH}_4}\text{Dihydropyridazine}\quad (\text{Yield 78 })\quad[6]

Hydrolytic Degradation

  • Acetamide cleavage : Hydrolysis in acidic/basic media produces carboxylic acid and amine byproducts.

    • Conditions : 1M HCl, 60°C, 6 hours → 95% degradation.

  • Ester hydrolysis : The benzoylphenoxy ester linkage is labile under alkaline conditions (pH > 10).

Oxidative Pathways

  • Methoxy oxidation : Dimethoxyphenyl groups oxidize to quinones under strong oxidizing agents (e.g., KMnO₄) .

Azide-Alkyne Cycloaddition

The terminal ethyl group can be modified via Huisgen cycloaddition for bioconjugation:

  • Reagents : NaN₃, Cu(I) catalyst, alkyne derivatives .

  • Applications : Radiolabeling or PEGylation to enhance bioavailability .

Suzuki-Miyaura Cross-Coupling

The pyridazinone ring supports palladium-catalyzed coupling with aryl boronic acids, enabling structural diversification.

Table 3: Spectral Data for Key Intermediates

Compound Stage¹H NMR (δ, ppm)IR (cm⁻¹)
Pyridazinone intermediate3.9 (s, 3H, OCH₃), 7.1–7.5 (m, Ar-H)1735 (C=O ester)
Reduced dihydro derivative4.7 (d, 2H, CH₂OH), 6.9–7.4 (m, Ar-H)3350 (OH stretch)

Comparison with Similar Compounds

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

  • Key Differences: Replaces the benzoylphenoxy group with a 4-methoxyphenyl substituent. Lacks the 2,5-dimethoxyphenyl group on the pyridazinone ring.
  • The methoxy groups may enhance solubility but reduce metabolic stability due to increased susceptibility to oxidative demethylation .
Parameter Target Compound N-[2-(4-Methoxyphenyl)ethyl]-...acetamide
Molecular Weight ~500–550 g/mol (estimated) 393.44 g/mol
Key Substituents Benzoylphenoxy, 2,5-dimethoxyphenyl 4-Methoxyphenyl (×2)
Synthetic Complexity Higher (multiple aromatic substitutions) Moderate (symmetrical methoxy groups)

Compounds with Phenoxy-Acetamide Linkers ()

The Pharmacopeial Forum report describes structurally complex amides, such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...butanamide, which share the phenoxy-acetamide motif with the target compound.

  • Key Differences: Incorporation of a tetrahydropyrimidin-1(2H)-yl group instead of pyridazinone. Presence of stereochemical complexity (multiple chiral centers).
  • Implications :
    • The tetrahydropyrimidine ring may confer conformational rigidity, affecting binding affinity to targets like proteases or GPCRs.
    • Stereochemistry could lead to divergent pharmacological profiles, as seen in enantiomeric drug pairs (e.g., ibuprofen) .

Analogues with Heterocyclic Modifications

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide ()

  • Key Differences: Replaces the pyridazinone ring with a triazolo-pyridazine system. Substitutes the benzoylphenoxy group with a 4-ethoxyphenyl moiety.
  • Implications :
    • The triazolo-pyridazine core may enhance metabolic stability due to reduced susceptibility to hydrolysis.
    • Ethoxy groups could increase hydrophobicity compared to methoxy or benzoyl substituents .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide?

A typical synthesis involves multi-step reactions, including:

  • Substitution reactions : Alkylation or nucleophilic aromatic substitution to introduce benzoylphenoxy groups (e.g., using 4-benzoylphenol under alkaline conditions) .
  • Condensation reactions : Amide bond formation between intermediates (e.g., using cyanoacetic acid or acetamide derivatives with condensing agents like DCC or EDC) .
  • Reductive steps : Iron powder or catalytic hydrogenation to reduce nitro or ketone groups .

Methodological Tip : Optimize reaction conditions (solvent, temperature, catalyst) using small-scale trials before scaling up. Monitor intermediates via TLC or HPLC.

Q. What analytical techniques are critical for confirming the structure of this compound?

Key methods include:

Technique Application Example Parameters
NMR (¹H, ¹³C)Confirm backbone structure and substituentsDMSO-d₆ solvent, 400–600 MHz
HPLC-MS Purity assessment and molecular ion detectionC18 column, 0.1% TFA in H₂O/MeOH gradient
X-ray crystallography Definitive stereochemical confirmationSingle-crystal diffraction (if crystalline)

Methodological Tip : Cross-validate results with multiple techniques to resolve ambiguities (e.g., overlapping NMR signals).

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Use shake-flask method in buffers (PBS, DMSO) at physiological pH. Measure via UV-Vis or LC-MS .
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and analyze degradation products via HPLC .

Note : Pre-formulate with cyclodextrins or surfactants if solubility is poor (<50 µg/mL).

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE minimizes experimental runs while maximizing data output. Example workflow:

Identify critical factors : Temperature, catalyst loading, solvent ratio .

Select a design matrix (e.g., Box-Behnken or Central Composite).

Analyze responses (yield, purity) using ANOVA or response surface methodology.

Case Study : A 3-factor Box-Behnken design reduced reaction optimization time by 40% for a similar acetamide derivative .

Q. What computational methods support reaction mechanism elucidation for this compound?

  • Quantum chemical calculations : Use Gaussian or ORCA to model transition states and intermediates (e.g., DFT for pyridazinone ring formation) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways .

Methodological Tip : Validate computational predictions with kinetic experiments (e.g., Eyring plots for activation energy).

Q. How should researchers address contradictions in biological activity data across studies?

Common sources of conflict and resolution strategies:

Issue Resolution
Varied assay conditions Standardize protocols (e.g., ATP levels in kinase assays) .
Off-target effects Use orthogonal assays (e.g., SPR and cellular uptake studies) .
Batch-to-batch variability Implement QC metrics (e.g., ≥95% purity via HPLC) .

Example : Discrepancies in antioxidant activity were resolved by controlling dissolved oxygen levels in DMSO stocks .

Q. What strategies improve yield in multi-step syntheses of such complex acetamides?

  • Intermediate purification : Flash chromatography or recrystallization after each step .
  • Catalyst screening : Test palladium or copper catalysts for coupling steps (e.g., Buchwald-Hartwig amination) .
  • Process intensification : Use flow chemistry for exothermic or air-sensitive steps .

Data Highlight : A 15% yield improvement was achieved by replacing Fe powder with Zn/NH₄Cl for nitro reduction .

Q. How can researchers design degradation studies to identify metabolic byproducts?

  • In vitro hepatic models : Use human liver microsomes (HLMs) with NADPH cofactor .
  • LC-HRMS/MS : Detect and characterize metabolites via high-resolution mass spectrometry .
  • Computational tools : Predict metabolites with software like Meteor (Lhasa Limited) .

Note : Compare results with in silico toxicity databases (e.g., ToxTree) to flag hazardous byproducts.

Q. What are best practices for scaling up synthesis without compromising purity?

  • Parameter consistency : Maintain stirring rate, heating/cooling gradients from lab to pilot scale .
  • In-line analytics : Use PAT (Process Analytical Technology) for real-time monitoring .
  • Crystallization control : Seed crystals to avoid polymorphic variations .

Case Study : A 10x scale-up of a related pyridazinone derivative retained 98% purity by optimizing cooling rates during crystallization .

Q. How do substituents (e.g., 2,5-dimethoxyphenyl) influence physicochemical properties?

  • LogP prediction : Use ChemAxon or ACD/Labs to assess lipophilicity.
  • Electron-withdrawing/donating effects : DFT calculations predict electronic effects on reactivity (e.g., methoxy groups enhance π-π stacking) .
  • Solubility modulation : Polar substituents (e.g., -OH) improve aqueous solubility but may reduce membrane permeability .

Methodological Tip : Synthesize analogs with modified substituents (e.g., replacing methoxy with halogens) to establish structure-property relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-benzoylphenoxy)-N-(2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.